Setrobuvir
Setrobuvir
Setrobuvir has been used in trials studying the treatment of Hepatitis C, Chronic.
Brand Name:
Vulcanchem
CAS No.:
1071517-39-9
VCID:
VC0543056
InChI:
InChI=1S/C25H25FN4O6S2/c1-37(33,34)28-17-8-9-18-19(11-17)38(35,36)29-24(27-18)21-23(31)20-14-4-5-15(10-14)22(20)30(25(21)32)12-13-2-6-16(26)7-3-13/h2-3,6-9,11,14-15,20,22,28,31H,4-5,10,12H2,1H3,(H,27,29)/t14-,15+,20+,22-/m0/s1
SMILES:
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=C(C4C5CCC(C5)C4N(C3=O)CC6=CC=C(C=C6)F)O
Molecular Formula:
C25H25FN4O6S2
Molecular Weight:
560.6 g/mol
Setrobuvir
CAS No.: 1071517-39-9
Inhibitors
VCID: VC0543056
Molecular Formula: C25H25FN4O6S2
Molecular Weight: 560.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Setrobuvir has been used in trials studying the treatment of Hepatitis C, Chronic. |
---|---|
CAS No. | 1071517-39-9 |
Product Name | Setrobuvir |
Molecular Formula | C25H25FN4O6S2 |
Molecular Weight | 560.6 g/mol |
IUPAC Name | N-[3-[(1R,2S,7R,8S)-3-[(4-fluorophenyl)methyl]-6-hydroxy-4-oxo-3-azatricyclo[6.2.1.02,7]undec-5-en-5-yl]-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl]methanesulfonamide |
Standard InChI | InChI=1S/C25H25FN4O6S2/c1-37(33,34)28-17-8-9-18-19(11-17)38(35,36)29-24(27-18)21-23(31)20-14-4-5-15(10-14)22(20)30(25(21)32)12-13-2-6-16(26)7-3-13/h2-3,6-9,11,14-15,20,22,28,31H,4-5,10,12H2,1H3,(H,27,29)/t14-,15+,20+,22-/m0/s1 |
Standard InChIKey | DEKOYVOWOVJMPM-RLHIPHHXSA-N |
Isomeric SMILES | CS(=O)(=O)NC1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=C([C@@H]4[C@H]5CC[C@H](C5)[C@@H]4N(C3=O)CC6=CC=C(C=C6)F)O |
SMILES | CS(=O)(=O)NC1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=C(C4C5CCC(C5)C4N(C3=O)CC6=CC=C(C=C6)F)O |
Canonical SMILES | CS(=O)(=O)NC1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=C(C4C5CCC(C5)C4N(C3=O)CC6=CC=C(C=C6)F)O |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Setrobuvir; ANA-598; RG-7790; ANA598; RG7790; RO-5466731; RO5466731; RO 5466731. |
Reference | 1: Jensen DM, Brunda M, Elston R, Gane EJ, George J, Glavini K, Hammond JM, Le Pogam S, Nájera I, Passe S, Piekarska A, Rodriguez I, Zeuzem S, Chu T; ANNAPURNA study investigators.. Interferon-free regimens containing setrobuvir for patients with genotype 1 chronic hepatitis C: a randomized, multicenter study. Liver Int. 2016 Apr;36(4):505-14. doi: 10.1111/liv.12997. PubMed PMID: 26519669. 2: Mallalieu NL, Rahimy MH, Crowley CA, Appleman JR, Smith PF, Freddo JL. Pharmacokinetics and pharmacodynamics of setrobuvir, an orally administered hepatitis C virus non-nucleoside analogue inhibitor. Clin Ther. 2014 Dec 1;36(12):2047-2063.e3. doi: 10.1016/j.clinthera.2014.10.002. PubMed PMID: 25456558. 3: Eltahla AA, Tay E, Douglas MW, White PA. Cross-genotypic examination of hepatitis C virus polymerase inhibitors reveals a novel mechanism of action for thumb binders. Antimicrob Agents Chemother. 2014 Dec;58(12):7215-24. doi: 10.1128/AAC.03699-14. PubMed PMID: 25246395; PubMed Central PMCID: PMC4249545. 4: De Clercq E. Current race in the development of DAAs (direct-acting antivirals) against HCV. Biochem Pharmacol. 2014 Jun 15;89(4):441-52. doi: 10.1016/j.bcp.2014.04.005. PubMed PMID: 24735613. 5: Xue W, Jiao P, Liu H, Yao X. Molecular modeling and residue interaction network studies on the mechanism of binding and resistance of the HCV NS5B polymerase mutants to VX-222 and ANA598. Antiviral Res. 2014 Apr;104:40-51. doi: 10.1016/j.antiviral.2014.01.006. PubMed PMID: 24462692. 6: Tong X, Le Pogam S, Li L, Haines K, Piso K, Baronas V, Yan JM, So SS, Klumpp K, Nájera I. In vivo emergence of a novel mutant L159F/L320F in the NS5B polymerase confers low-level resistance to the HCV polymerase inhibitors mericitabine and sofosbuvir. J Infect Dis. 2014 Mar 1;209(5):668-75. doi: 10.1093/infdis/jit562. PubMed PMID: 24154738. |
PubChem Compound | 135565932 |
Last Modified | Apr 15 2024 |
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